(4S)-2-amino-2-thiazoline-4-carboxylic acid

Catalog No.
S631971
CAS No.
69222-97-5
M.F
C4H6N2O2S
M. Wt
146.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4S)-2-amino-2-thiazoline-4-carboxylic acid

CAS Number

69222-97-5

Product Name

(4S)-2-amino-2-thiazoline-4-carboxylic acid

IUPAC Name

(4S)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

InChI

InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/t2-/m1/s1

InChI Key

VHPXSBIFWDAFMB-UWTATZPHSA-N

SMILES

C1C(N=C(S1)N)C(=O)O

Synonyms

(4S)-2-Amino-4,5-dihydro-4-thiazolecarboxylic Acid;(S)-2-Amino-4,5-dihydro-4-thiazolecarboxylic Acid; D-2-Amino-2-thiazolin-4-carboxylic Acid;

Canonical SMILES

C1C(N=C(S1)N)C(=O)O

Isomeric SMILES

C1[C@@H](N=C(S1)N)C(=O)O
  • ACTA is an organosulfur compound and a heterocycle with the formula HO2CCHCH2SCNH2N [].
  • It's a derivative of thiazoline, a five-membered ring containing nitrogen and sulfur atoms [].
  • ACTA is an intermediate in the industrial synthesis of L-cysteine, an essential amino acid [].
  • Interestingly, ACTA exists in equilibrium with its tautomer, 2-iminothiazolidine-4-carboxylic acid [].

Molecular Structure Analysis

  • ACTA's key feature is the five-membered thiazoline ring, where a sulfur atom replaces a carbon in a typical imidazole ring [].
  • The molecule also contains an amino group (NH2) and a carboxylic acid group (COOH) attached to adjacent carbon atoms [].
  • The stereochemistry designation "(4S)" indicates the specific spatial arrangement of atoms around the carbon atom bearing the carboxylic acid group [].

Chemical Reactions Analysis

  • Synthesis: ACTA is produced by the reaction of methyl chloroacrylate with thiourea []. The reaction equation is:

CH2=C(Cl)COOCH3 + SC(NH2)2 -> HO2CCHCH2SCNH2N + CH3Cl []

  • Decomposition: Detailed decomposition pathways haven't been extensively studied in scientific literature. However, as an organic molecule, ACTA is likely to decompose under high temperatures or harsh chemical conditions.
  • Other relevant reactions: ACTA plays a role in cyanide poisoning. Cysteine in the body condenses with cyanide to form ACTA, acting as a biomarker for cyanide exposure [].

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility for (4S)-ACTA is scarce in scientific literature.
  • However, the related compound DL-ACTA (without stereochemical designation) has a reported melting point of 218-220°C [].
  • ACTA is likely soluble in water due to the presence of the polar carboxylic acid and amino groups.

ACTA's primary significance lies in its role as an intermediate in L-cysteine synthesis []. Beyond that, its role as a biomarker for cyanide poisoning is another important function []. The mechanism of ACTA formation in cyanide poisoning involves the nucleophilic attack of the cyanide anion on the sulfur atom of cysteine, forming a cyanoalanine intermediate. This intermediate then cyclizes to form ACTA [].

  • There's limited data on the specific hazards of (4S)-ACTA.
  • However, considering its structural similarity to related compounds, ACTA might exhibit mild to moderate irritation upon contact with skin or eyes.
  • As an organic molecule, it's likely combustible.
  • Always handle unknown chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Biomarker for Cyanide Exposure:

AKA has been investigated as a potential biomarker for cyanide exposure due to several advantages over other methods:

  • Stability: AKA is more stable in biological matrices like blood and urine compared to cyanide itself, allowing for easier detection and analysis.
  • Consistent Recovery: AKA exhibits consistent recovery during analysis, making it a reliable indicator of past exposure.
  • Low Endogenous Levels: The body naturally produces small amounts of AKA, but significantly higher levels are observed after cyanide exposure, making it easier to distinguish between exposure and normal background levels.

Studies have shown that AKA levels are significantly higher in the blood plasma of smokers compared to non-smokers, suggesting its potential as a non-invasive method for assessing smoking-related cyanide exposure.

Potential Therapeutic Applications:

Research is ongoing to explore the potential therapeutic applications of AKA in various areas:

  • Neurodegenerative Diseases: Studies suggest that AKA might possess neuroprotective properties and could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. However, more research is required to understand its efficacy and mechanisms of action.
  • Cancer: Preliminary research suggests that AKA might have anti-cancer properties. However, further studies are needed to determine its effectiveness and safety in cancer treatment.

XLogP3

-0.4

UNII

J8OKE42WFU

Wikipedia

(4S)-2-amino-4,5-dihydro-4-thiazolecarboxylic acid

Dates

Modify: 2023-08-15

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